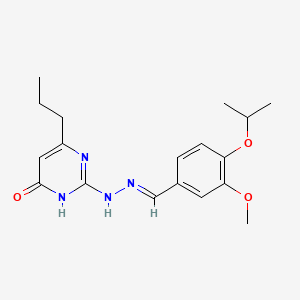

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone

Description

The compound 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is a hydrazone derivative featuring a benzaldehyde core substituted with isopropoxy and methoxy groups at positions 4 and 3, respectively. The hydrazone moiety links this aromatic system to a 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl group.

Structural elucidation of such compounds often relies on X-ray crystallography, with software suites like SHELX providing robust tools for refining crystallographic data .

Properties

Molecular Formula |

C18H24N4O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C18H24N4O3/c1-5-6-14-10-17(23)21-18(20-14)22-19-11-13-7-8-15(25-12(2)3)16(9-13)24-4/h7-12H,5-6H2,1-4H3,(H2,20,21,22,23)/b19-11+ |

InChI Key |

DIVODPSFLPPQMB-YBFXNURJSA-N |

Isomeric SMILES |

CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)OC(C)C)OC |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OC(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

Step 1: Starting Material Selection

The synthesis begins with the aromatic precursor, typically a substituted anisole derivative, such as 3-methoxyphenol or 3-methoxybenzoic acid, which provides the methoxy group at the 3-position.

Step 2: Introduction of the Isopropoxy Group

The isopropoxy group at the 4-position can be introduced via nucleophilic substitution or via directed ortho/para substitution strategies, employing reagents such as isopropyl alcohol in the presence of a suitable catalyst:

- React 3-methoxyphenol with isopropyl alcohol under acidic conditions (e.g., sulfuric acid) to facilitate electrophilic substitution at the para position.

Alternatively, if starting from a halogenated aromatic compound, nucleophilic substitution with isopropoxide ion can be employed.

Step 3: Formylation to Obtain Benzaldehyde Derivative

The aldehyde functionality at the desired position can be introduced via formylation methods such as:

- Vilsmeier-Haack reaction : Reacting the substituted aromatic compound with POCl₃ and DMF to form the formylated product.

Ar–OH + POCl₃ + DMF → Ar–CHO

- Reimer-Tiemann reaction : For phenolic derivatives, treatment with chloroform and base to form the aldehyde at the ortho position.

Summary Table for Benzaldehyde Synthesis:

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Isopropoxy substitution | Isopropyl alcohol, acid catalyst | Reflux | 4-isopropoxy-3-methoxyphenol |

| 2 | Formylation | POCl₃, DMF | Reflux | 4-isopropoxy-3-methoxybenzaldehyde |

Formation of the Hydrazone

Step 4: Hydrazone Formation

The aldehyde reacts with hydrazine derivatives to form hydrazones:

Ar–CHO + Hydrazine hydrate → Ar–CH=N–NH₂ + H₂O

- Solvent: Ethanol or methanol

- Catalyst: Slight acid catalysis (e.g., acetic acid)

- Temperature: Reflux conditions for 2–4 hours

Step 5: Incorporation of the Pyrimidinyl Moiety

The hydrazone can be further reacted with suitable pyrimidine derivatives to form the final compound. This may involve:

- Condensation with 2-aminopyrimidine derivatives

- Cyclization steps under reflux with appropriate reagents (e.g., acetic acid or polyphosphoric acid)

Additional Considerations

- Purification: Recrystallization from ethanol or other suitable solvents.

- Characterization: Confirmed via NMR, IR, and mass spectrometry.

Data Summary Table: Preparation Methods

| Step | Method | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Isopropoxy substitution | Isopropyl alcohol, acid catalyst | Reflux | Introduce isopropoxy group |

| 2 | Formylation | POCl₃, DMF | Reflux | Add aldehyde group |

| 3 | Hydrazone formation | Hydrazine hydrate | Reflux, ethanol solvent | Form hydrazone linkage |

| 4 | Pyrimidinyl coupling | 2-Aminopyrimidine derivatives | Reflux | Final compound synthesis |

Research Findings & Notes

- The synthesis of aromatic aldehyde derivatives with alkoxy groups is well-established via electrophilic substitution and formylation reactions.

- Hydrazone formation from aldehydes is a standard reaction in organic chemistry, often used as intermediates in heterocyclic synthesis.

- The incorporation of pyrimidine moieties typically involves condensation reactions with hydrazones or related intermediates under reflux conditions.

- The specific structure of this compound suggests that multi-step synthesis involving aromatic substitution, aldehyde formation, and hydrazone cyclization is necessary.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The hydrazone linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: 4-Isopropoxy-3-methoxybenzoic acid.

Reduction: 4-Isopropoxy-3-methoxybenzylamine.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions enables it to participate in oxidative stress pathways, potentially leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique features of 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone , we analyze its structural and functional distinctions from related compounds, particularly those sharing aromatic or heterocyclic motifs (Table 1).

Table 1: Structural and Functional Comparison

Notes:

- Hydrazone vs.

- Substituent Effects : The 4-isopropoxy and 3-methoxy groups on the benzaldehyde ring likely increase steric bulk and lipophilicity relative to the pyridazinyl or isoxazolyl substituents in the analogs. This could influence membrane permeability and target selectivity.

- Heterocyclic Moieties: The pyrimidinyl hydrazone in the target compound contrasts with the pyridazinyl or isoxazolyl groups in analogs.

Biological Activity

4-Isopropoxy-3-methoxybenzaldehyde, also known as (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone, is an organic compound with the molecular formula C11H14O3. Its unique structure, characterized by an aromatic ring substituted with various functional groups, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups:

- Aldehyde group (-CHO)

- Methoxy group (-OCH₃)

- Isopropoxy group (-OCH(CH₃)₂)

This structure contributes to its reactivity and utility in various biological applications. The specific arrangement of these groups enhances its potential as a precursor for synthesizing biologically active derivatives.

Structural Comparison

The following table compares 4-Isopropoxy-3-methoxybenzaldehyde with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Isopropoxy-3-methoxybenzaldehyde | Aromatic ring with aldehyde, methoxy, isopropoxy | Distinct functional group arrangement |

| 3-Isopropoxy-4-methoxybenzaldehyde | Similar structure but different substitution | Different placement of isopropoxy and methoxy |

| 4-Methoxybenzaldehyde | Lacks the isopropoxy group | Simpler structure, often used as a standard reagent |

| 4-Isopropoxybenzaldehyde | Lacks the methoxy group | Retains isopropoxy but without additional functionality |

Antimicrobial Properties

Research indicates that derivatives of 4-Isopropoxy-3-methoxybenzaldehyde exhibit antimicrobial , antifungal , and anti-inflammatory properties. For instance, studies have shown that acylhydrazones related to this compound can inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The efficacy of these compounds often surpasses that of commercial antibiotics.

The biological activity of 4-Isopropoxy-3-methoxybenzaldehyde can be attributed to its ability to interact with various biological targets. The hydrazone moiety in particular has been identified as a pharmacophore that stabilizes free radicals and exhibits anti-inflammatory properties . Additionally, compounds containing this structure have demonstrated inhibition of platelet aggregation, indicating potential cardiovascular benefits .

Case Studies

- Antimicrobial Activity Evaluation : A study synthesized several acylhydrazones derived from 4-Isopropoxy-3-methoxybenzaldehyde and assessed their antimicrobial activity against various strains. Results indicated significant antibacterial effects comparable to established antibiotics .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of these derivatives were evaluated on normal cell lines. The findings revealed that many synthesized compounds did not exhibit toxicity, highlighting their potential for safe therapeutic applications .

Synthesis Methods

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde can be achieved through several methods:

Q & A

Q. What are the key considerations for synthesizing 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone?

Answer: The synthesis involves two primary steps:

Preparation of 4-Isopropoxy-3-methoxybenzaldehyde : React 4-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in acetone or DMF under reflux, using potassium carbonate as a base. Purification via recrystallization or column chromatography ensures high purity .

Hydrazone formation : Condense the aldehyde with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazine. Stirring in 1,4-dioxane at room temperature for 24 hours is typical, followed by crystallization (method analogous to hydrazone synthesis in ).

Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios (e.g., 1:1 aldehyde-to-hydrazine) significantly impact yield.

Q. How can researchers characterize the crystallographic structure of this hydrazone derivative?

Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement, ensuring proper handling of twinning or high-resolution data. Key steps:

Q. What are the common reactive sites in this compound for further functionalization?

Answer:

- Aldehyde group : Susceptible to nucleophilic addition (e.g., Grignard reactions).

- Hydrazone linkage : Acid-catalyzed hydrolysis can regenerate the parent aldehyde and pyrimidinyl hydrazine.

- Pyrimidine ring : Electrophilic substitution at the 5-position (activated by the oxo group) for halogenation or coupling reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from assay conditions (e.g., receptor vs. cell-based models). Mitigate via:

Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases).

MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking results.

Meta-analysis : Compare datasets using multidimensional metrics (e.g., PCA) to identify methodological biases, as seen in hybrid receptor modeling studies .

Example : If bioactivity varies across studies, assess solvent effects (DMSO vs. aqueous buffers) on compound conformation using COSMO-RS calculations.

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

Answer:

- Kinetic studies : Monitor degradation via HPLC at pH 2–12 (simulating physiological extremes).

- Mechanistic analysis : Use LC-MS to identify hydrolysis products (e.g., aldehyde regeneration at acidic pH).

- Temperature dependence : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What strategies address contradictions in solubility data for hydrazone derivatives?

Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers using nephelometry.

- Co-solvency approaches : Use cyclodextrins or PEG-based systems to enhance aqueous solubility.

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict optimal solvents .

Note : Discrepancies often stem from polymorphic forms; confirm crystallinity via PXRD.

Q. How can researchers validate the proposed mechanism of antioxidant activity for this compound?

Answer:

- Radical scavenging assays : Compare DPPH/ABTS quenching efficiency against reference antioxidants (e.g., ascorbic acid).

- Electrochemical analysis : Use cyclic voltammetry to measure oxidation potentials (Epa) correlating with radical-neutralizing capacity.

- Computational validation : Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict electron-donating ability .

Q. What advanced techniques differentiate between tautomeric forms of the pyrimidinyl hydrazone moiety?

Answer:

- NMR spectroscopy : Use -labeled compounds to track tautomerism via - HMBC.

- X-ray crystallography : Resolve enol-keto tautomers using high-resolution (<0.8 Å) data and Hirshfeld surface analysis.

- Theoretical modeling : Compare relative tautomer energies using Gaussian at the MP2/cc-pVTZ level .

Methodological Guidance for Contradiction Analysis

- Reproducibility : Replicate experiments under standardized conditions (solvent purity, temperature control).

- Multivariate analysis : Apply PLS regression to isolate variables (e.g., catalyst loading, reaction time) causing divergent results .

- Cross-disciplinary validation : Combine synthetic data with computational predictions to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.